molecular formula C7H9ClO B14374683 Bicyclo[3.1.1]heptan-2-one, 1-chloro- CAS No. 89448-41-9

Bicyclo[3.1.1]heptan-2-one, 1-chloro-

Cat. No.: B14374683
CAS No.: 89448-41-9
M. Wt: 144.60 g/mol
InChI Key: OJZFGJLBYJSZDG-UHFFFAOYSA-N
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Description

Bicyclo[311]heptan-2-one, 1-chloro- is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[311]heptan-2-one, where a chlorine atom is attached to the second carbon of the bicyclic ring system

Preparation Methods

The synthesis of bicyclo[3.1.1]heptan-2-one, 1-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of bicyclo[3.1.1]heptan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution of the hydrogen atom with a chlorine atom.

Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Bicyclo[3.1.1]heptan-2-one, 1-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols, while reduction of the chlorine atom can produce the parent bicyclo[3.1.1]heptan-2-one.

Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[3.1.1]heptan-2-one, 1-chloro- has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-2-one, 1-chloro- involves its interaction with specific molecular targets and pathways. The chlorine atom and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes, making it a potential candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

Bicyclo[3.1.1]heptan-2-one, 1-chloro- can be compared with other similar compounds, such as:

    Bicyclo[3.1.1]heptan-2-one: The parent compound without the chlorine atom, which has different reactivity and applications.

    Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: A derivative with methyl groups instead of chlorine, showing different chemical properties and uses.

    Bicyclo[2.2.1]heptan-2-one: A structurally related compound with a different ring system, used in various chemical reactions and applications.

The uniqueness of bicyclo[3.1.1]heptan-2-one, 1-chloro- lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and industrial applications.

Properties

CAS No.

89448-41-9

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

1-chlorobicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C7H9ClO/c8-7-3-5(4-7)1-2-6(7)9/h5H,1-4H2

InChI Key

OJZFGJLBYJSZDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CC1C2)Cl

Origin of Product

United States

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